(2-甲氧基吡啶-3-基)肼;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

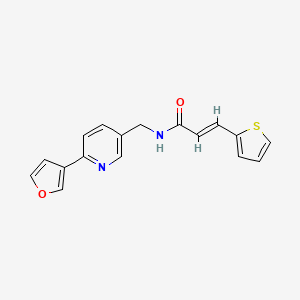

The synthesis of pyridine derivatives often involves the reaction of substituted pyridines with various reagents. For instance, the synthesis of 3-methoxy-pyridazine derivatives involves the reaction of 3-methoxypyridazine with hydrogen peroxide, followed by treatment with phosphoryl chloride to yield chlorinated pyridazine . Similarly, the synthesis of hydrazine derivatives can involve the reaction of thiosemicarbazide with substituted benzaldehydes, as seen in the synthesis of (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide . These methods could potentially be adapted for the synthesis of (2-Methoxypyridin-3-yl)hydrazine;dihydrochloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyridine and hydrazine derivatives is often elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, the presence of functional groups, and the overall conformation of the molecule. The structure of (2-Methoxypyridin-3-yl)hydrazine;dihydrochloride would likely be characterized using similar methods to ensure the correct synthesis and to understand its molecular interactions.

Chemical Reactions Analysis

The reactivity of pyridine and hydrazine derivatives can be quite varied. For example, the reaction of 3-methoxypyridazine with hydrogen peroxide leads to the formation of a mono-N-oxide compound, which can undergo further chemical transformations . Hydrazine derivatives can also interact with DNA, as demonstrated by the DNA-binding studies of a synthesized hydrazinecarbothioamide, which showed the potential for intercalation into DNA base pairs . These studies suggest that (2-Methoxypyridin-3-yl)hydrazine;dihydrochloride could also exhibit interesting reactivity, possibly including interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and hydrazine derivatives can be inferred from their molecular structure and reactivity. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of substituents such as methoxy groups or hydrazine moieties. The antimicrobial activity of a series of oxadiazoles derived from a pyridine compound suggests that the presence of a pyridine ring can contribute to biological activity . Therefore, (2-Methoxypyridin-3-yl)hydrazine;dihydrochloride may also possess unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.

科学研究应用

对锌离子的荧光敏感性

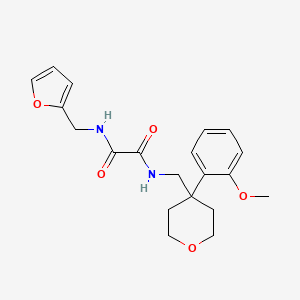

(2-甲氧基吡啶-3-基)肼衍生物对锌离子表现出荧光敏感性。在 2-肼基吡啶-3,4-二腈的合成中观察到了这一特性,其中从 3-甲氧基水杨醛获得的腙的荧光光谱对锌离子有反应 (Ershov 等人,2018)。

抗菌活性

含有 (2-甲氧基吡啶-3-基)肼的化合物表现出显着的抗菌特性。例如,新型取代的吡啶[3',2':4,5]噻吩[3,2-d]-嘧啶酮衍生物的合成对各种菌株表现出显着的抗菌活性,表明这些化合物在开发新型抗菌剂中的潜在用途 (Fayed 等人,2014)。

生物活性

某些 (2-甲氧基吡啶-3-基)肼衍生物,如 6-吡啶-3-基-1H-吡唑并[3,4-b]吡啶-3-胺,已对其生物活性进行了研究。这些化合物作为抗阿尔茨海默病和抗 COX2 试剂显示出前景,表明在治疗应用中具有潜在作用 (Attaby 等人,2009)。

生物学研究中的荧光成像

开发了一种基于类黄酮的传感器,其中包含 (2-甲氧基吡啶-3-基)肼的衍生物,用于监测体内的肼,在加入肼后显示出增强的荧光强度。该传感器可以可视化干细胞和斑马鱼中的肼,为追踪生物系统中的肼提供了一个有用的工具 (Liu 等人,2014)。

新型杂环化合物的合成

已探索 (2-甲氧基吡啶-3-基)肼在各种化学反应中的反应性,用于合成新型杂环化合物。这些合成方法导致了新类化合物的发展,在制药和材料科学中具有潜在应用 (Easmon 等人,2006)。

安全和危害

未来方向

The future directions for the study of “(2-Methoxypyridin-3-yl)hydrazine;dihydrochloride” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by structurally related compounds, there may be potential for discovering new applications in various fields, including medicinal chemistry, materials science, and biotechnology .

作用机制

Target of Action

The primary targets of “(2-Methoxypyridin-3-yl)hydrazine;dihydrochloride” are currently unknown. This compound is a derivative of 2-Methoxypyridine

Mode of Action

As a derivative of 2-Methoxypyridine

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

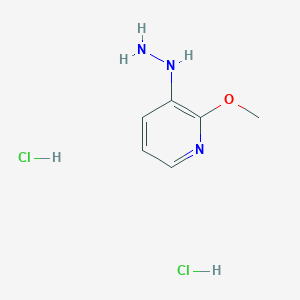

IUPAC Name |

(2-methoxypyridin-3-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-6-5(9-7)3-2-4-8-6;;/h2-4,9H,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOTUIYGMGVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)

![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)